

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Cyclopropylhexane

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Compound of Interest

Compound Name: 2-Cyclopropylhexane

Cat. No.: B13801644

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These application notes provide a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2-cyclopropylhexane**. The included experimental protocol offers a standardized method for obtaining the mass spectrum of this and similar non-polar, volatile organic compounds using gas chromatography-mass spectrometry (GC-MS).

Introduction

2-Cyclopropylhexane is a saturated hydrocarbon with a molecular formula of C_9H_{18} and a molecular weight of 126.24 g/mol ^[1]. Understanding its fragmentation pattern under electron ionization is crucial for its identification in complex mixtures, such as petroleum products, environmental samples, or as a fragment in larger drug molecules. The presence of both a cyclopropyl ring and a secondary substituted alkyl chain leads to a characteristic mass spectrum.

Mass Spectrometry Fragmentation Pattern

The mass spectrum of **2-cyclopropylhexane** is characterized by several key fragments that arise from the cleavage of the alkyl chain and the opening of the cyclopropyl ring. The molecular ion peak ($M^{+\bullet}$) at m/z 126 is expected to be of low abundance, which is typical for branched alkanes.

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The major fragmentation pathways include the loss of alkyl radicals from the hexane chain and rearrangements involving the cyclopropyl group.

Quantitative Fragmentation Data

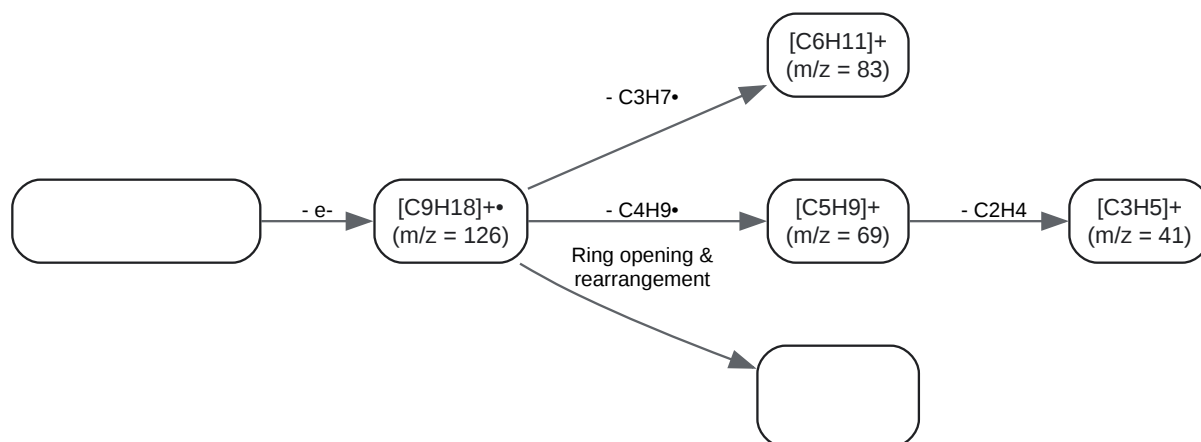
The most significant peaks in the mass spectrum of **2-cyclopropylhexane** are summarized in the table below. The base peak, which is the most intense peak in the spectrum, is observed at m/z 56.^[1]

m/z	Proposed Fragment Ion	Relative Intensity
41	C ₃ H ₅ ⁺	High ^[1]
56	C ₄ H ₈ ⁺	100% (Base Peak) ^[1]
69	C ₅ H ₉ ⁺	High ^[1]
83	C ₆ H ₁₁ ⁺	Moderate
97	C ₇ H ₁₃ ⁺	Moderate
111	C ₈ H ₁₅ ⁺	Low
126	C ₉ H ₁₈ ⁺ (Molecular Ion)	Very Low

Note: Relative intensities are qualitative descriptions based on typical mass spectra of similar compounds, with the base peak defined as 100%. The second and third most intense peaks are at m/z 41 and m/z 69, respectively.^[1]

Proposed Fragmentation Pathway

The fragmentation of **2-cyclopropylhexane** upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The initial molecular ion is formed by the removal of an electron. Subsequent fragmentation leads to the observed ions.



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Caption: Proposed fragmentation pathway of **2-cyclopropylhexane** under electron ionization.

Experimental Protocol: GC-MS Analysis

This protocol outlines the general procedure for the analysis of **2-cyclopropylhexane** using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation

- For neat samples, prepare a 1 mg/mL solution of **2-cyclopropylhexane** in a volatile, high-purity solvent such as hexane or dichloromethane.
- For complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar fraction containing the analyte.

2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 μ m film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

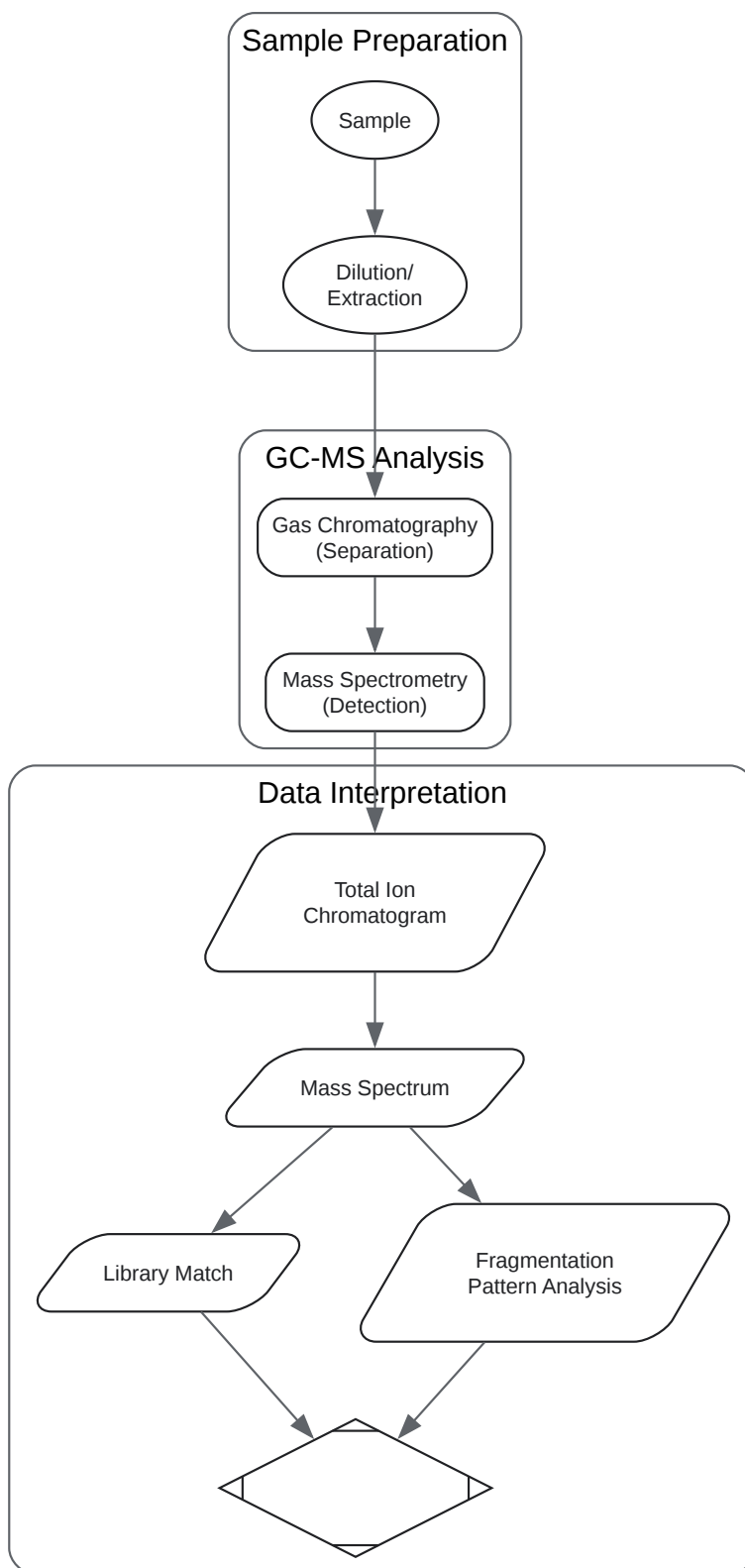
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 350.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis

- Identify the peak corresponding to **2-cyclopropylhexane** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
- Analyze the fragmentation pattern to confirm the structure based on the principles outlined above.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification of **2-cyclopropylhexane** in a sample.



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Caption: Workflow for the identification of **2-cyclopropylhexane** using GC-MS.

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References

- 1. 2-Cyclopropylhexane | C₉H₁₈ | CID 138892 - PubChem [pubchem.ncbi.nlm.nih.gov]
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